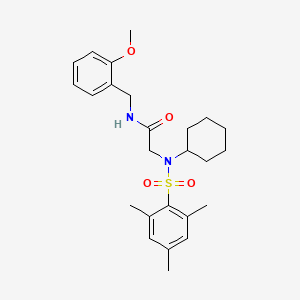
N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide
Descripción general
Descripción
N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide, also known as MCG, is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MCG is a member of the glycine receptor antagonists family, which has been shown to have promising results in various studies.
Mecanismo De Acción
N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide acts as a competitive antagonist of the glycine receptor, which is a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission in the central nervous system. By blocking the glycine receptor, N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide can modulate the activity of various neurotransmitters, leading to a range of physiological effects.
Biochemical and Physiological Effects:
N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal excitability, and the reduction of pain sensitivity. In addition, N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide has been shown to have potential anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity, which allows for precise control over the glycine receptor activity. However, N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide also has some limitations, including its low solubility and stability, which can affect its bioavailability and reproducibility in experiments.
Direcciones Futuras
There are several future directions for N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide research, including the development of more potent and selective analogs, the investigation of its potential therapeutic effects in various neurological disorders, and the exploration of its mechanisms of action at the molecular level. In addition, the use of N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide as a research tool in pharmacology and medicinal chemistry is expected to continue to grow in the coming years.
Conclusion:
In conclusion, N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide is a compound with significant potential in various research fields. Its mechanism of action as a competitive antagonist of the glycine receptor makes it a valuable tool for investigating the role of this receptor in various physiological processes. Further research on N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide is expected to lead to the development of novel drugs and therapies for various neurological disorders.
Aplicaciones Científicas De Investigación
N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide has been extensively studied in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide has been shown to have potential therapeutic effects in treating chronic pain, epilepsy, and other neurological disorders. In pharmacology, N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide has been used as a research tool to study the glycine receptor and its role in various physiological processes. In medicinal chemistry, N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide has been used as a lead compound for the development of novel drugs targeting the glycine receptor.
Propiedades
IUPAC Name |
2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4S/c1-18-14-19(2)25(20(3)15-18)32(29,30)27(22-11-6-5-7-12-22)17-24(28)26-16-21-10-8-9-13-23(21)31-4/h8-10,13-15,22H,5-7,11-12,16-17H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISNTQYZOKIXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2OC)C3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chloro-3-methylphenoxy)-N'-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide](/img/structure/B4849587.png)
![1-(6-methyl-2-pyridinyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4849593.png)
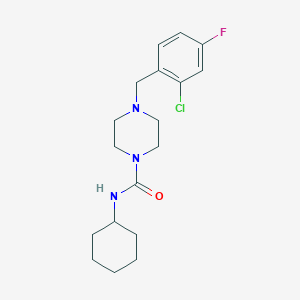
![2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4849608.png)
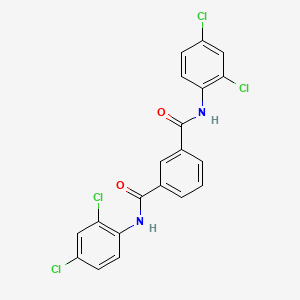
![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4849629.png)
![2-[(4-methoxybenzyl)thio]-5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazole](/img/structure/B4849630.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4849636.png)
![2-(2-tert-butylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4849642.png)
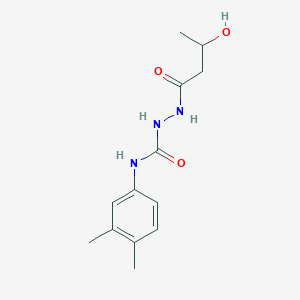
![ethyl 2-[(cyclopropylcarbonyl)(tetrahydro-2-furanylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4849649.png)
![N-{5-[(3-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4849662.png)
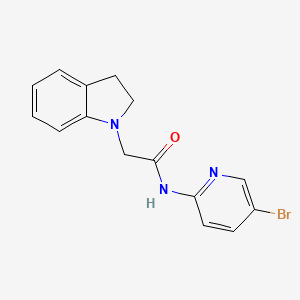
![2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4849684.png)